molecular formula C12H17Cl2N B1461386 [(2,4-Dichlorophenyl)methyl](pentan-2-yl)amine CAS No. 1040003-06-2

[(2,4-Dichlorophenyl)methyl](pentan-2-yl)amine

Cat. No. B1461386
M. Wt: 246.17 g/mol
InChI Key: HOMCKISFDBTEHV-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of a similar compound, N-(2,4-Dichlorophenyl)-2-[6-methyl-2,4-dioxo-3-(thietan-3-yl)-1,2,3,4-tetrahydropyrimidin-1-yl]acetamide, was reported in a study . The reaction of 6-methyluracil with 2-chloromethyltiiran resulted in 6-methyl-3-(thietan-3-yl)uracil. Its subsequent reaction with N-(2,6-dichlorophenyl)-2-chloroacetamide resulted in the final compound .


Molecular Structure Analysis

The structure of the similar compound mentioned above was confirmed by X-ray analysis, NMR, and IR spectroscopy . Its conformational behavior is determined by the internal rotation of the thietanyl group both in the gas phase and in chloroform or dimethyl sulfoxide solutions .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of the similar compound were described in the study . The reaction of 6-methyluracil with 2-chloromethyltiiran affords 6-methyl-3-(thietan-3-yl)uracil. Its subsequent reaction with N-(2,6-dichlorophenyl)-2-chloroacetamide resulted in the final compound .

Scientific Research Applications

Nitration Process in Microreactor Systems

  • Application Summary : This compound is used in the continuous nitration process of 2-(2,4-dichloro-5-nitrophenyl)-4-(difluoromethyl)-5-methyl-1,2,4-triazol-3-one, a key intermediate for the synthesis of the important triazolinone herbicide Sulfentrazone .
  • Methods of Application : The nitration process is carried out in a continuous flow microreactor system. The effects of various parameters such as molar ratio of mixed acids, molar ratio of nitric acid to substrate, reaction temperature, total flow rate and residence time in the microreactor on the nitration reaction were studied .
  • Results : When the flow rate of the material was 60 mL/min, the molar ratio of nitrate to sulfur mixed acid was 1:6, the molar ratio of nitric acid to raw material was 1.1:1, the reaction temperature was 60 ℃, and the residence time was 30 s, the product can be obtained in 97% yield .

Synthesis of 1,3,5-oxadiazine Derivatives

  • Application Summary : This compound is used in the synthesis of a new member of the 1,3,5-oxadiazine series—2-(2,4-dichlorophenyl)-6-(2-methoxybenzyl)-4-(trichloromethyl)-4H-1,3,5-oxadiazine .
  • Methods of Application : The target product was obtained by eliminating hydrogen sulfide from 2,4-dichloro-N-(2,2,2-trichloro-1-(3-(2-methoxyphenyl)thioureido)ethyl)benzamide under the action of dicyclohexyl-carbodiimide .
  • Results : The structures of the synthesized compounds were proved by 1H and 13C NMR, IR spectroscopy, and mass spectrometry data .

Anticonvulsant Activity Evaluation

  • Application Summary : This compound is used in the synthesis of 1-benzylsubstituted derivatives of N-[(2,4-dichlorophenyl)methyl]-2-(2,4-dioxo-1h-quinazolin-3-yl)acetamide, and determination of affinity to GABAergic biotargets with the following anticonvulsant activity estimation using PTZ-induced seizures model in mice .
  • Methods of Application : The specific methods of application or experimental procedures are not detailed in the source .
  • Results : The specific results or outcomes obtained are not detailed in the source .

Synthesis of Thiazole Derivatives

  • Application Summary : Thiazole derivatives have been found to have diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules with lesser side effects .
  • Methods of Application : The specific methods of application or experimental procedures are not detailed in the source .
  • Results : The specific results or outcomes obtained are not detailed in the source .

Synthesis of Antidepressant Molecules

  • Application Summary : This compound is used in the synthesis of antidepressant molecules through metal-catalyzed procedures . Key structural motifs included in antidepressant drugs such as tricyclic antidepressants (TCAs), selective serotonin reuptake inhibitors (SSRIs), and others can be synthesized in a variety of effective ways using metal-catalyzed steps .
  • Methods of Application : The specific methods of application or experimental procedures are not detailed in the source .
  • Results : The specific results or outcomes obtained are not detailed in the source .

Synthesis of Imidazole Containing Compounds

  • Application Summary : This compound is used in the synthesis of imidazole containing compounds .
  • Methods of Application : The specific methods of application or experimental procedures are not detailed in the source .
  • Results : The specific results or outcomes obtained are not detailed in the source .

Thiazoles: Having Diverse Biological Activities

  • Application Summary : Thiazole derivatives have been found to have diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules with lesser side effects .
  • Methods of Application : The specific methods of application or experimental procedures are not detailed in the source .
  • Results : The specific results or outcomes obtained are not detailed in the source .

Synthesis of Antidepressant Molecules

  • Application Summary : This compound is used in the synthesis of antidepressant molecules through metal-catalyzed procedures . Key structural motifs included in antidepressant drugs such as tricyclic antidepressants (TCAs), selective serotonin reuptake inhibitors (SSRIs), and others can be synthesized in a variety of effective ways using metal-catalyzed steps .
  • Methods of Application : The specific methods of application or experimental procedures are not detailed in the source .
  • Results : The specific results or outcomes obtained are not detailed in the source .

Synthesis and Therapeutic Potential of Imidazole Containing Compounds

  • Application Summary : This compound is used in the synthesis of imidazole containing compounds .
  • Methods of Application : The specific methods of application or experimental procedures are not detailed in the source .
  • Results : The specific results or outcomes obtained are not detailed in the source .

properties

IUPAC Name

N-[(2,4-dichlorophenyl)methyl]pentan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17Cl2N/c1-3-4-9(2)15-8-10-5-6-11(13)7-12(10)14/h5-7,9,15H,3-4,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOMCKISFDBTEHV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C)NCC1=C(C=C(C=C1)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[(2,4-Dichlorophenyl)methyl](pentan-2-yl)amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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